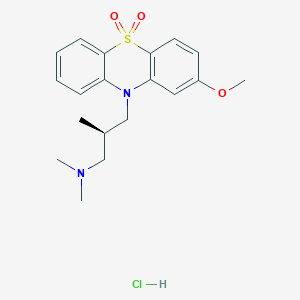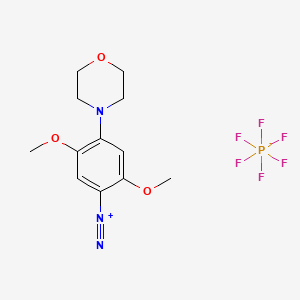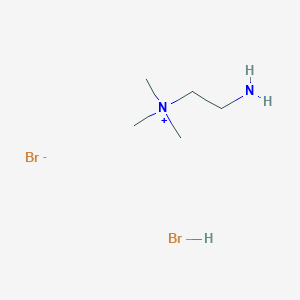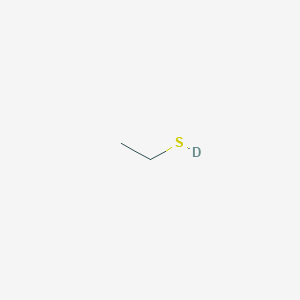
Ethanethiol-SD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a colorless liquid with a distinct, pungent odor often described as resembling rotten cabbage or skunk. This compound is primarily used as an odorant to detect gas leaks in liquefied petroleum gas (LPG) due to its strong smell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanethiol-SD can be synthesized through several methods:
Reaction of Ethylene with Hydrogen Sulfide: This method involves the reaction of ethylene (C₂H₄) with hydrogen sulfide (H₂S) in the presence of various catalysts.
Reaction of Ethanol with Hydrogen Sulfide: Commercially, this compound is prepared by reacting ethanol (C₂H₅OH) with hydrogen sulfide gas over an acidic solid catalyst, such as alumina.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanethiol-SD undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to ethyl sulfonic acid using strong oxidizing agents.
Reduction: this compound can be reduced to form various sulfur-containing compounds.
Substitution: this compound can undergo substitution reactions where the thiol group (–SH) is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric oxide, hydrogen peroxide.
Reducing Agents: Various sulfur-containing compounds.
Substitution Reagents: Alkyl halides, thiourea.
Major Products Formed:
Oxidation: Ethyl sulfonic acid, diethyl disulfide.
Reduction: Various sulfur-containing compounds.
Substitution: Thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethiol-SD has a wide range of applications in scientific research, including:
Biology: Studied for its role in biological processes involving sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications due to its sulfur content.
Wirkmechanismus
The mechanism of action of ethanethiol-SD involves its interaction with various molecular targets and pathways:
Thiol Group Interaction: The thiol group (–SH) in this compound can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Oxidation-Reduction Reactions: this compound can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethanethiol-SD can be compared with other similar compounds, such as:
Methanethiol (CH₃SH): A simpler thiol with a similar odor but different reactivity and applications.
Butanethiol (C₄H₉SH): A longer-chain thiol with different physical properties and industrial uses.
Thiophenol (C₆H₅SH): An aromatic thiol with distinct chemical properties and applications in organic synthesis.
Uniqueness of this compound: this compound is unique due to its strong odor, making it an ideal odorant for detecting gas leaks. Its reactivity and versatility in chemical reactions also make it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C2H6S |
|---|---|
Molekulargewicht |
63.14 g/mol |
IUPAC-Name |
deuteriosulfanylethane |
InChI |
InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3/i/hD |
InChI-Schlüssel |
DNJIEGIFACGWOD-DYCDLGHISA-N |
Isomerische SMILES |
[2H]SCC |
Kanonische SMILES |
CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


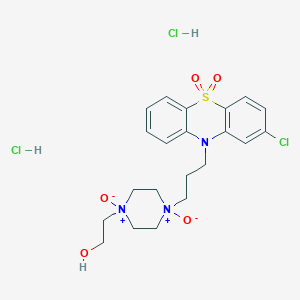
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)

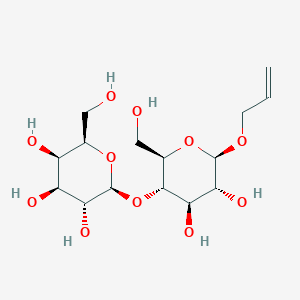
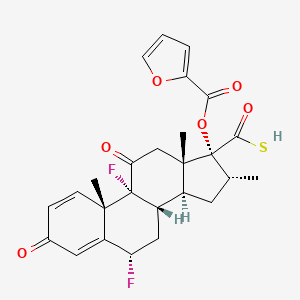
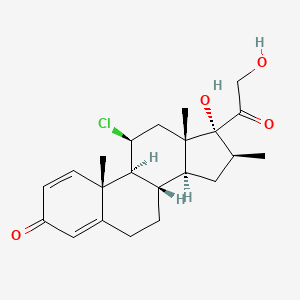

![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
